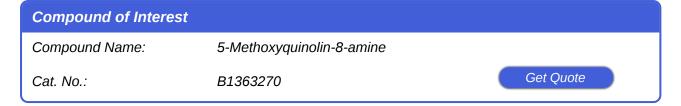


5-Methoxyquinolin-8-amine: A Technical Guide for Drug Development Professionals

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An In-depth Review of Core Physical, Chemical, and Synthetic Properties

Abstract

5-Methoxyquinolin-8-amine, also known commercially as the Chen Auxiliary, is a pivotal building block in modern synthetic and medicinal chemistry. Its unique structural features enable it to function as a highly effective, removable directing group, facilitating challenging C(sp³)—H bond activations for the construction of complex nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of the essential physical and chemical properties of **5-Methoxyquinolin-8-amine**, detailed experimental protocols for its synthesis and application, and a summary of its key role in synthetic workflows relevant to drug discovery and development.

Core Physical and Chemical Properties

5-Methoxyquinolin-8-amine is typically a yellow to brown solid powder under standard conditions.[1][2] Its core properties are summarized below, providing a foundational dataset for researchers and chemists.

Table 1: Physicochemical Identifiers and Properties



Property	Value	Source(s)
IUPAC Name	5-methoxyquinolin-8-amine	[3]
Synonyms	8-Amino-5-methoxyquinoline, Chen Auxiliary, MQ	[2][3][4]
CAS Number	30465-68-0	[2][3][4]
Molecular Formula	C10H10N2O	[1][2][3]
Molecular Weight	174.20 g/mol	[1][2][3]
Appearance	Yellow to brown solid/powder	[1][2]

Table 2: Quantitative Physical and Chemical Data

Property	Value	Source(s)
Melting Point	90-95 °C	[2][4]
Boiling Point	355.7 °C at 760 mmHg	[4]
Density	1.217 g/cm ³	[4]
pKa (Predicted)	3.98 ± 0.12	[4]
Flash Point	168.9 °C	[4]
XLogP3	1.7	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	3	[4]

Spectroscopic Profile

Detailed experimental spectra for **5-Methoxyquinolin-8-amine** are not widely published. However, a certificate of analysis confirms that its ¹H NMR spectrum is consistent with its chemical structure.[1] The expected spectral characteristics are outlined below based on its functional groups and data from analogous structures.



Table 3: Expected Spectroscopic Characteristics

Technique	Feature	Expected Characteristics
¹ H NMR	Aromatic Protons	Multiple signals in the δ 6.5-8.5 ppm range.
Methoxy Protons (-OCH₃)	A singlet around δ 3.9-4.1 ppm.	
Amine Protons (-NH ₂)	A broad singlet, chemical shift can vary.	
¹³ C NMR	Aromatic Carbons	Signals in the δ 100-155 ppm range.
Methoxy Carbon (-OCH₃)	A signal around δ 55-60 ppm.	
IR Spectroscopy	N-H Stretch	Two bands for the primary amine at 3400-3250 cm ⁻¹ .[5]
C-N Stretch (Aromatic)	Strong band at 1335-1250 cm ⁻¹ .[5]	
C-O Stretch (Aryl Ether)	Signal around 1275-1200 cm ⁻¹ .	_
N-H Bend	Signal at 1650-1580 cm ⁻¹ .[5]	_
Mass Spectrometry	Molecular Ion (M+)	Expected at m/z = 174.08.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of quinoline derivatives and its specific application as a directing group.

Synthesis of 5-Methoxyquinolin-8-amine

The synthesis is typically achieved via a two-step process involving the nitration of a methoxyquinoline precursor followed by the reduction of the nitro group.

Step 1: Synthesis of 5-Methoxy-8-Nitroquinoline (Precursor)



This step is analogous to the nitration of similar activated quinoline systems.[6]

 Reagents: 5-Methoxyquinoline, Nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).

Procedure:

- Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.
- Slowly add 5-methoxyquinoline to the cooled nitrating mixture with constant stirring, maintaining a low temperature.
- After the addition is complete, allow the reaction to stir for a specified time until completion (monitored by TLC).
- Carefully pour the reaction mixture onto crushed ice.
- The precipitated yellow solid, 5-methoxy-8-nitroquinoline, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction to **5-Methoxyquinolin-8-amine**

This protocol is adapted from the reduction of a positional isomer, 5-nitro-8-methoxyquinoline. [6]

- Reagents: 5-Methoxy-8-nitroquinoline, Reducing agent (e.g., Tin(II) chloride or catalytic hydrogenation with Pd/C), Solvent (e.g., concentrated hydrochloric acid, ethanol).
- Procedure (using Tin and HCl):
 - Dissolve 5-methoxy-8-nitroquinoline in concentrated hydrochloric acid.
 - Add tin (Sn) dust portion-wise to the solution with vigorous stirring.
 - Heat the mixture on a water bath (e.g., for 1 hour) until the reaction is complete (disappearance of the starting material by TLC).



- Cool the reaction mixture and neutralize it carefully with a concentrated base solution (e.g., NaOH or Na₂CO₃) until basic.
- Extract the product into an organic solvent such as chloroform or ethyl acetate.
- Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude **5-Methoxyquinolin-8-amine** can be purified to the desired level (e.g., >95%) using standard laboratory techniques.

- Method: Flash column chromatography.
- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of ethyl acetate in hexanes is commonly effective. The precise ratio should be determined by TLC analysis.
- Procedure:
 - Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
 - Load the solution onto a silica gel column pre-equilibrated with the starting mobile phase (e.g., 5% ethyl acetate in hexanes).
 - Elute the column with an increasing gradient of ethyl acetate.
 - Collect fractions and monitor by TLC to identify those containing the pure product.
 - Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 5-Methoxyquinolin-8-amine.

Application in Synthesis: The Chen Auxiliary

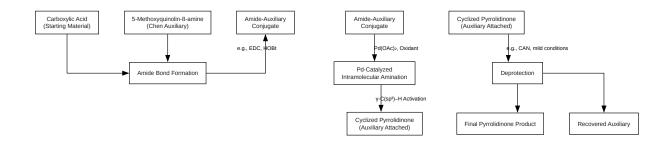
A primary application of **5-Methoxyquinolin-8-amine** in drug development is its use as the "Chen Auxiliary," a transient directing group for palladium-catalyzed intramolecular amination of



unactivated γ -C(sp³)–H bonds to synthesize pyrrolidones.[2] This transformation is valuable for creating scaffolds found in many biologically active molecules.

Experimental Workflow for Pyrrolidone Synthesis

The workflow involves three key stages: installation of the auxiliary, the C-H activation/cyclization step, and the removal of the auxiliary.



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Workflow for Pyrrolidone Synthesis using Chen Auxiliary.

Detailed Protocol for C-H Activation Application

This is a general procedure based on its reported use.[2]

- Step 1 (Amide Formation): Couple the carboxylic acid of interest with 5-Methoxyquinolin-8-amine using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) in a suitable solvent like DMF or CH₂Cl₂ to form the amide conjugate. Purify by chromatography.
- Step 2 (Cyclization): To a solution of the amide-auxiliary conjugate in a solvent like 1,2-dichloroethane, add a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., Oxone® or benzoquinone). Heat the reaction mixture until the starting material is consumed. The reaction cyclizes the molecule to form the pyrrolidinone ring.



• Step 3 (Auxiliary Removal): After purification of the cyclized product, remove the 8-amino-5-methoxyquinoline auxiliary under mild oxidative conditions. A common reagent for this is ceric ammonium nitrate (CAN) at room temperature.[2] This cleavage yields the final N-H pyrrolidinone product and regenerates the auxiliary, which can potentially be recovered.

Conclusion

5-Methoxyquinolin-8-amine is a versatile and powerful tool for synthetic chemists in the field of drug discovery. Its well-defined physical properties and predictable reactivity make it a reliable component in complex synthetic routes. The ability to function as a removable directing group for strategic C-H bond activation allows for the efficient construction of valuable pyrrolidinone cores and other complex nitrogen-containing molecules, streamlining the path to novel therapeutic candidates. This guide provides the core data and methodologies required for its effective utilization in a research and development setting.

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